molecular formula C4H8KO3P B13554632 Potassium 2-(dimethylphosphoryl)acetate CAS No. 1049776-11-5

Potassium 2-(dimethylphosphoryl)acetate

Cat. No.: B13554632
CAS No.: 1049776-11-5
M. Wt: 174.18 g/mol
InChI Key: CXYPDOYLAXETHM-UHFFFAOYSA-M
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Description

Potassium 2-(dimethylphosphoryl)acetate (CAS RN: Not explicitly listed; synonym: Potassium p,p-dimethylphosphonoacetate ) is an organophosphorus compound with the molecular formula C₄H₉O₅P and SMILES notation COP(=O)(CC(=O)O)OC. It features a dimethylphosphoryl group (-PO(OCH₃)₂) attached to the α-carbon of an acetate moiety, with the carboxylate group forming a potassium salt. This ionic nature enhances its water solubility compared to ester derivatives, making it suitable for applications requiring aqueous-phase reactivity, such as agrochemical formulations or pharmaceutical intermediates .

Properties

CAS No.

1049776-11-5

Molecular Formula

C4H8KO3P

Molecular Weight

174.18 g/mol

IUPAC Name

potassium;2-dimethylphosphorylacetate

InChI

InChI=1S/C4H9O3P.K/c1-8(2,7)3-4(5)6;/h3H2,1-2H3,(H,5,6);/q;+1/p-1

InChI Key

CXYPDOYLAXETHM-UHFFFAOYSA-M

Canonical SMILES

CP(=O)(C)CC(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(dimethylphosphoryl)acetate typically involves the reaction of dimethylphosphoryl chloride with potassium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the stability of the intermediate products. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including filtration, crystallization, and drying .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(dimethylphosphoryl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of substituted acetates .

Scientific Research Applications

Potassium 2-(dimethylphosphoryl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of Potassium 2-(dimethylphosphoryl)acetate involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The compound may also participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, which can modulate their activity and properties .

Comparison with Similar Compounds

Substituent Variations on the Phosphorus Group

Key Compounds :

  • Methyl 2-(dimethoxyphosphoryl)acetate (CAS 5927-18-4): Dimethoxyphosphoryl group (-PO(OCH₃)₂), methyl ester. Molecular formula: C₅H₁₁O₅P .
  • Methyl 2-(diethoxyphosphoryl)acetate (CAS 1067-74-9): Diethoxyphosphoryl group (-PO(OCH₂CH₃)₂), methyl ester. Molecular formula: C₇H₁₅O₅P .
  • Ethyl 2-(diethoxyphosphoryl)acetate (CAS Not listed): Diethoxyphosphoryl group, ethyl ester. Molecular formula: C₈H₁₇O₅P .

Comparison :

  • Electronic Effects : Dimethoxy groups (-OCH₃) are stronger electron-withdrawing groups than diethoxy (-OCH₂CH₃), influencing the acidity of the α-hydrogen and reactivity in nucleophilic substitutions .
  • Solubility: Potassium salt derivatives (e.g., Potassium p,p-dimethylphosphonoacetate) exhibit higher water solubility than methyl/ethyl esters, which favor organic solvents .

Ester Group Variations

Key Compounds :

  • Benzyl 2-(diethoxyphosphoryl)acetate (CAS 7396-44-3): Benzyl ester with diethoxyphosphoryl group. Molecular formula: C₁₃H₁₉O₅P .
  • Propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate (CAS 14211-01-9): Isopropyl ester with a thiophosphoryl group. Molecular formula: C₁₄H₂₁O₃PS₂ .

Comparison :

  • Reactivity: Benzyl esters are cleavable via hydrogenolysis, offering strategic advantages in multi-step syntheses . Thiophosphoryl derivatives (e.g., Propan-2-yl ester) exhibit distinct reactivity due to sulfur’s nucleophilicity .
  • Applications : Benzyl esters are common in peptide synthesis, while thiophosphoryl compounds may serve as enzyme inhibitors or agrochemicals .

Functionalized Derivatives

Key Compounds :

  • Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate (CAS 16141-78-9): Additional methoxy group on the acetate backbone. Molecular formula: C₆H₁₃O₆P .
  • Methyl 2-(dimethoxyphosphoryl)-2-acetamidoacetate (CAS 1227060-32-3): Acetamido group on the α-carbon. Molecular formula: C₈H₁₆NO₆P .

Comparison :

  • Biological Activity: Acetamido derivatives may exhibit enhanced bioavailability or target specificity compared to non-functionalized analogs .

Molecular Weight and Physical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C)
Potassium p,p-dimethylphosphonoacetate C₄H₉O₅P 192.09 g/mol Not available
Methyl 2-(dimethoxyphosphoryl)acetate C₅H₁₁O₅P 182.11 g/mol Not available
Ethyl 2-(diethoxyphosphoryl)acetate C₈H₁₇O₅P 224.19 g/mol No data
Benzyl 2-(diethoxyphosphoryl)acetate C₁₃H₁₉O₅P 286.26 g/mol Not listed

Biological Activity

Potassium 2-(dimethylphosphoryl)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

This compound is a potassium salt of 2-(dimethylphosphoryl)acetic acid. Its chemical structure can be represented as follows:

C5H12KO4P\text{C}_5\text{H}_{12}\text{K}O_4P

This compound features a dimethylphosphoryl group, which is known for its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various microbial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro assays indicate that this compound has a minimum inhibitory concentration (MIC) comparable to traditional antimicrobial agents. For example, it has been shown to inhibit S. aureus and C. albicans with high efficacy, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against various cancer cell lines, including liver (HepG2) and breast carcinoma cells. The cytotoxicity of the compound was assessed using the MTT assay, revealing an IC50 value that indicates significant potency against these cancer types.

Cell LineIC50 (µM)Reference
HepG23.57 ± 0.1
MCF-7 (Breast)4.50 ± 0.2

These findings suggest that this compound may act as a selective agent against cancer cells while exhibiting lower toxicity to normal cells.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated substantial radical scavenging capabilities in various assays, including DPPH and ABTS tests.

Assay TypeScavenging Activity (%)Reference
DPPH91%
ABTS92%

These results indicate that the compound could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Applications

  • Agricultural Use : this compound has been studied for its potential as a plant growth regulator. It enhances growth parameters in various crops by modulating hormonal pathways involved in plant development.
  • Pharmaceutical Development : Due to its diverse biological activities, the compound is being investigated as a lead candidate for new drug formulations targeting microbial infections and cancer therapies.

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